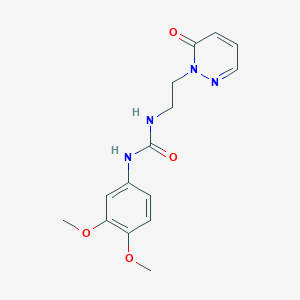

1-(3,4-dimethoxyphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-dimethoxyphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea, also known as DPI-3290, is a chemical compound that has been studied for its potential therapeutic applications. The compound belongs to the class of urea derivatives and has been found to exhibit promising biological activities.

Scientific Research Applications

Corrosion Inhibition

Research demonstrates that derivatives of urea compounds, such as 1,3,5-triazinyl urea derivatives, are effective corrosion inhibitors for mild steel in acidic environments. These compounds, including variations with dimethoxy phenyl groups, exhibit strong adsorption on the steel surface, forming a protective layer that inhibits corrosion. This suggests that similar compounds may also serve as potential corrosion inhibitors in industrial applications (Mistry et al., 2011).

Synthetic Applications

A study on the synthesis of metabolites of a complex quinoline derivative included the use of dimethoxyphenyl components, highlighting the synthetic routes and methodologies involved in creating complex organic molecules. This indicates the compound's relevance in synthesizing and studying pharmaceutical metabolites and intermediates (Mizuno et al., 2006).

Antimicrobial Activities

Compounds with a urea backbone have been synthesized and evaluated for their in vitro antimicrobial activities. This includes the development of compounds that incorporate arylamino moieties, which have shown effectiveness against both Gram-positive and Gram-negative bacteria. The study illustrates the potential of urea derivatives in the development of new antimicrobial agents (Sharma et al., 2004).

Antioxidant Activity

Urea derivatives, including those with phenyl and methyl groups, have been synthesized and evaluated for their antioxidant activity. The results suggest that such compounds could serve as bases for developing antioxidant agents, highlighting the chemical's relevance in pharmacological and biochemical research aimed at combating oxidative stress (George et al., 2010).

Electron Transfer Studies

Research into urea derivatives also explores their application in studying electron transfer across hydrogen bonds. Such studies provide insights into the fundamental chemical processes that could be harnessed for developing new materials with specific electronic properties (Pichlmaier et al., 2009).

properties

IUPAC Name |

1-(3,4-dimethoxyphenyl)-3-[2-(6-oxopyridazin-1-yl)ethyl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O4/c1-22-12-6-5-11(10-13(12)23-2)18-15(21)16-8-9-19-14(20)4-3-7-17-19/h3-7,10H,8-9H2,1-2H3,(H2,16,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFOXBYVBUMUPBL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)NCCN2C(=O)C=CC=N2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(Ethanesulfonyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2416767.png)

![N-(4-fluorophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2416771.png)

![3-(3,4-dimethoxyphenyl)-8-isopropyl-5-methyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine](/img/structure/B2416777.png)

![6-[[5-[(4-chlorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2416779.png)

![3-Cyclobutyl-6-[4-(5-ethylpyrimidin-2-yl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2416781.png)

![4-[4-(hydroxymethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile](/img/structure/B2416785.png)

![1-(4-Chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanol](/img/structure/B2416788.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acrylamide](/img/structure/B2416789.png)